N-(Pyridin-3-yl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide
Description
This compound belongs to the 1-oxa-2,7-diazaspiro[4.5]dec-2-ene family, characterized by a spirocyclic framework combining a dihydroisoxazole ring and a piperidone ring. The pyridin-3-yl substituent at the carboxamide position distinguishes it from related derivatives.
Properties
IUPAC Name |
N-pyridin-3-yl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c18-12(16-10-3-1-5-14-8-10)11-7-13(19-17-11)4-2-6-15-9-13/h1,3,5,8,15H,2,4,6-7,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJWHCJSZJOSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=NO2)C(=O)NC3=CN=CC=C3)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-yl)-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-3-yl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
N-(Pyridin-3-yl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(Pyridin-3-yl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Bulky aryl groups (e.g., 4-chlorophenyl) introduce steric hindrance, influencing conformational flexibility and intermolecular interactions.
- Conformational Dynamics : The piperidone ring in 3-(4-chlorophenyl)-7-methyl-4-(4-methylphenyl)-derivative adopts a chair conformation, while the dihydroisoxazole ring exhibits an envelope-like puckering . Similar behavior is expected in the target compound.
- Solubility and Stability : Ester derivatives (e.g., methyl carboxylate) and Boc-protected analogs improve solubility or stability for synthetic intermediates .
2.3 Crystallographic and Stereochemical Insights
- Crystal Packing : The 3-(4-chlorophenyl) derivative crystallizes in an orthorhombic system (P2₁2₁2₁) with van der Waals interactions stabilizing the lattice . The target compound’s pyridin-3-yl group may promote distinct packing motifs.
Biological Activity
N-(Pyridin-3-yl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide, also known by its CAS number 1422068-19-6, is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4O2, with a molecular weight of 260.29 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O2 |
| Molecular Weight | 260.29 g/mol |
| CAS Number | 1422068-19-6 |
Biological Activity
Research has indicated that this compound exhibits promising biological activities, particularly in the context of kinase inhibition.
The compound primarily acts as an inhibitor of receptor interaction protein kinase 1 (RIPK1), which is crucial in the regulation of necroptosis—a form of programmed cell death. By inhibiting RIPK1, this compound may prevent unnecessary cell death in inflammatory conditions, thus offering therapeutic potential in treating diseases characterized by excessive necroptosis.
Research Findings
A series of studies have been conducted to evaluate the biological efficacy of this compound:
- Kinase Inhibition : In vitro studies have demonstrated that this compound effectively inhibits RIPK1 activity, leading to reduced necroptotic cell death in various cell lines .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in animal models, suggesting its utility in treating inflammatory diseases .
- Antimicrobial Activity : Although primarily studied for its kinase inhibition properties, preliminary investigations suggest that derivatives of this compound may possess antibacterial activity against certain Gram-positive bacteria .
Case Studies
Several case studies highlight the therapeutic applications of this compound:
- In Vivo Efficacy : In a mouse model of inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers compared to control groups .
- Combination Therapy : Studies combining this compound with other anti-inflammatory agents have shown enhanced efficacy in reducing inflammation and promoting cell survival .
Comparative Analysis
When compared to similar compounds with spirocyclic structures:
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| N-(Pyridin-3-yl)-1-oxa-2,7-diazaspiro[4.5]dec | RIPK1 Inhibition | Anti-inflammatory |
| 8-Benzoyl-3-benzyl-triazaspiro[4.5]decane | Similar kinase inhibition | Potentially anti-cancer |
| 3,4,5-Trisubstituted pyridine derivatives | Various targets | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
